1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields, including medicine, agriculture, and materials science. This particular compound features a benzimidazole core substituted with a 4-methylbenzyl group and a nitro group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution with 4-Methylbenzyl Group: The final step involves the substitution of the benzimidazole core with the 4-methylbenzyl group. This can be done using a nucleophilic substitution reaction where the benzimidazole is treated with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Nitric acid and sulfuric acid for nitration.
Substitution: 4-methylbenzyl chloride with potassium carbonate as a base.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the benzimidazole core.
Scientific Research Applications
1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Lacks the nitro and 4-methylbenzyl groups.
6-Nitrobenzimidazole: Contains the nitro group but lacks the 4-methylbenzyl group.
Uniqueness
1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of both the nitro and 4-methylbenzyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s reactivity and biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[(4-methylphenyl)methoxy]-6-nitro-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-15-7-9-16(10-8-15)14-27-23-20-13-18(24(25)26)11-12-19(20)22-21(23)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBFHALNZEKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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